molecular formula C6H12OS B13523453 2-(Oxolan-3-yl)ethane-1-thiol

2-(Oxolan-3-yl)ethane-1-thiol

Cat. No.: B13523453
M. Wt: 132.23 g/mol
InChI Key: JUVJNFGBKPTNGM-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)ethane-1-thiol is an organic compound characterized by the presence of a thiol group attached to an ethane chain, which is further connected to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)ethane-1-thiol typically involves the reaction of oxolane derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where an oxolane derivative reacts with a thiol reagent under basic conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted thiol compounds.

Scientific Research Applications

2-(Oxolan-3-yl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxolan-2-yl)ethane-1-thiol: Similar structure but with the thiol group attached to a different position on the oxolane ring.

    2-(Oxolan-2-yl)ethane-1-thiol: Another isomer with the thiol group attached to a different carbon in the oxolane ring.

Uniqueness

2-(Oxolan-3-yl)ethane-1-thiol is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the thiol group on the oxolane ring can significantly affect the compound’s chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-(oxolan-3-yl)ethanethiol

InChI

InChI=1S/C6H12OS/c8-4-2-6-1-3-7-5-6/h6,8H,1-5H2

InChI Key

JUVJNFGBKPTNGM-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CCS

Origin of Product

United States

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